3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid
Overview
Description
3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic Acid is a monocarboxylic acid that is propionic acid in which one of the methyl hydrogens is substituted by a cyclopentyl group .
Synthesis Analysis
The synthesis of this compound involves nonaqueous reactions carried out under an argon or nitrogen atmosphere at 25°C . A solution of 3-cyclopentyl-2(S)-(3,4-dichlorophenyl)-propionic acid in methylene chloride and N,N-dimethylformamide cooled to 0°C was treated with a 2 M solution of oxalyl chloride in methylene chloride . The reaction was stirred at 0°C for 30 minutes .Molecular Structure Analysis
The molecular formula of this compound is C14H16Cl2O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The specific chemical reactions of this compound depend on its application in the synthesis of different compounds . As an intermediate in pharmaceutical synthesis, it may participate in various chemical reactions to form the desired drug molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 130-132 °C/12 mmHg and a density of 0.996 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
Properties
CAS No. |
300355-34-4 |
---|---|
Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
3-cyclopentyl-2-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-6-5-10(8-13(12)16)11(14(17)18)7-9-3-1-2-4-9/h5-6,8-9,11H,1-4,7H2,(H,17,18) |
InChI Key |
FJSODZKQLZQDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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